![molecular formula C7H14BrN B1383363 5-Azaspiro[3.4]octane hydrobromide CAS No. 1795283-50-9](/img/structure/B1383363.png)
5-Azaspiro[3.4]octane hydrobromide
Overview
Description
5-Azaspiro[3.4]octane hydrobromide is a chemical compound with the CAS Number: 1795283-50-9 . It has a molecular weight of 192.1 . .
Synthesis Analysis
The synthesis of 5-Azaspiro[3.4]octane hydrobromide has been reported in the literature . One approach involves the annulation of the cyclopentane ring, while the other two approaches involve the annulation of the four-membered ring . These syntheses are step-economic and scalable .Molecular Structure Analysis
The molecular formula of 5-Azaspiro[3.4]octane hydrobromide is C7H14BrN . The InChI code is 1S/C7H13N.BrH/c1-3-7(4-1)5-2-6-8-7;/h8H,1-6H2;1H and the InChI key is VHBJJXPWYWDYDA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Azaspiro[3.4]octane hydrobromide is a solid compound with a molecular weight of 192.1 . .Scientific Research Applications
Synthesis and Drug Discovery
5-Azaspiro[3.4]octane hydrobromide and its derivatives have been extensively studied for their applications in the synthesis of novel chemical structures, contributing significantly to drug discovery. For instance, Li et al. (2013) demonstrated the synthesis of new classes of thia/oxa-azaspiro[3.4]octanes, designed as multifunctional modules for drug discovery, utilizing robust and step-economic routes (Li, Rogers-Evans, & Carreira, 2013). Similarly, Papillon and Taylor (2000) achieved the first synthesis of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system, found in oxazolomycin, using L-Proline (Papillon & Taylor, 2000).
Chemical Structure and Functionalization
The focus on the chemical structure and functionalization of azaspirocycles has been a prominent area of research. Wipf et al. (2004) explored the diversity-oriented synthesis of azaspirocycles, showcasing the conversion of novel building blocks into functionalized pyrrolidines, piperidines, and azepines, which are significant for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004). Another study by Ramesh et al. (2019) detailed an annulation strategy for synthesizing 2-azaspiro[3.4]octane, offering insights into different synthetic approaches and their respective merits and limitations (Ramesh, Balakumar, Rizzo, & Zhang, 2019).
Structural and Conformational Analysis
Montalvo-González and Ariza-Castolo (2012) conducted a structural and conformational analysis of 1‐oxaspiro[2.5]octane and 1‐oxa‐2‐azaspiro[2.5]octane derivatives using NMR spectroscopy, providing valuable insights into the preferred conformations and the effects of substituents on these structures (Montalvo-González & Ariza-Castolo, 2012).
Application in Medicinal Chemistry
The application of 5-Azaspiro[3.4]octane hydrobromide and its derivatives in medicinal chemistry has been notable. Cook et al. (2017) describe the synthesis of a series of azaspiro compounds with high affinity for the α7 nicotinic acetylcholine receptor, demonstrating their potential in developing novel therapeutics (Cook et al., 2017).
Safety and Hazards
The safety data sheet for 5-Azaspiro[3.4]octane hydrobromide suggests that personal protective equipment/face protection should be worn when handling this compound . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided . Dust formation should also be avoided .
properties
IUPAC Name |
5-azaspiro[3.4]octane;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.BrH/c1-3-7(4-1)5-2-6-8-7;/h8H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBJJXPWYWDYDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCCN2.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azaspiro[3.4]octane hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.